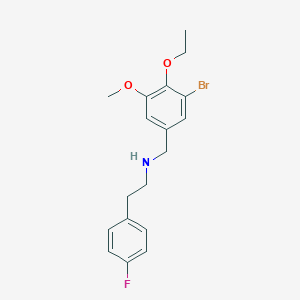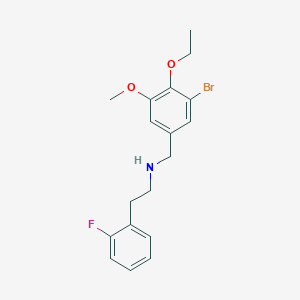![molecular formula C15H11F3INO2 B283333 N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide, commonly known as ITM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ITM is a member of the benzamide family and is a potent inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
Mécanisme D'action
ITM exerts its effects by inhibiting the enzyme. The enzyme is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, ITM can alter these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
ITM has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. ITM has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
ITM has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of the enzyme, which makes it useful in investigating the role of this enzyme in various biological processes. ITM is also relatively easy to synthesize and can be obtained in large quantities. However, ITM also has some limitations. It can be toxic at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Orientations Futures
There are several future directions for research involving ITM. One area of interest is the development of more potent and specific inhibitors of the enzyme. Another area of interest is the investigation of the effects of ITM on other signaling pathways and enzymes. Additionally, the potential clinical applications of ITM in the treatment of cancer and other diseases are also worth exploring.
Méthodes De Synthèse
The synthesis of ITM involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 4-iodo-2-(trifluoromethyl)aniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate product, which is then treated with hydrochloric acid to obtain the final product, ITM.
Applications De Recherche Scientifique
ITM has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to investigate the role of specific enzymes in various biological processes. ITM is a potent inhibitor of the enzyme, which makes it useful in studying the effects of this enzyme on cellular signaling pathways and other biochemical reactions.
Propriétés
Formule moléculaire |
C15H11F3INO2 |
|---|---|
Poids moléculaire |
421.15 g/mol |
Nom IUPAC |
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C15H11F3INO2/c1-22-11-4-2-3-9(7-11)14(21)20-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,1H3,(H,20,21) |
Clé InChI |
XKTMKPZJTOLFCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)